molecular formula C17H21N5O3 B11455221 ethyl 3-[4-methyl-6-oxo-2-(N'-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate

ethyl 3-[4-methyl-6-oxo-2-(N'-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate

Cat. No.: B11455221
M. Wt: 343.4 g/mol
InChI Key: JZFXDWBFWBFKCP-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate is a complex organic compound belonging to the class of dihydropyrimidinones

Preparation Methods

The synthesis of ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by additional steps to introduce the phenylcarbamimidamido group and the propanoate ester . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential use as a therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .

Comparison with Similar Compounds

Ethyl 3-[4-methyl-6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-5-yl]propanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 3-[2-[(E)-[amino(anilino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate

InChI

InChI=1S/C17H21N5O3/c1-3-25-14(23)10-9-13-11(2)19-17(21-15(13)24)22-16(18)20-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H4,18,19,20,21,22,24)

InChI Key

JZFXDWBFWBFKCP-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=CC=C2)C

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=CC=CC=C2)C

Origin of Product

United States

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